(Acryloylamino)tetradecane-1-sulphonic acid (Acryloylamino)tetradecane-1-sulphonic acid
Brand Name: Vulcanchem
CAS No.: 93904-82-6
VCID: VC16989504
InChI: InChI=1S/C17H33NO4S/c1-2-17(19)18-15-13-11-9-7-5-3-4-6-8-10-12-14-16-23(20,21)22/h2H,1,3-16H2,(H,18,19)(H,20,21,22)
SMILES:
Molecular Formula: C17H33NO4S
Molecular Weight: 347.5 g/mol

(Acryloylamino)tetradecane-1-sulphonic acid

CAS No.: 93904-82-6

Cat. No.: VC16989504

Molecular Formula: C17H33NO4S

Molecular Weight: 347.5 g/mol

* For research use only. Not for human or veterinary use.

(Acryloylamino)tetradecane-1-sulphonic acid - 93904-82-6

Specification

CAS No. 93904-82-6
Molecular Formula C17H33NO4S
Molecular Weight 347.5 g/mol
IUPAC Name 14-(prop-2-enoylamino)tetradecane-1-sulfonic acid
Standard InChI InChI=1S/C17H33NO4S/c1-2-17(19)18-15-13-11-9-7-5-3-4-6-8-10-12-14-16-23(20,21)22/h2H,1,3-16H2,(H,18,19)(H,20,21,22)
Standard InChI Key WWTCFWQBOOLMOL-UHFFFAOYSA-N
Canonical SMILES C=CC(=O)NCCCCCCCCCCCCCCS(=O)(=O)O

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

(Acryloylamino)tetradecane-1-sulphonic acid has the molecular formula C₁₇H₃₃NO₄S and a molecular weight of 347.51 g/mol . Its IUPAC name reflects the presence of:

  • A tetradecane backbone (14-carbon alkyl chain).

  • An acryloylamino group (-NH-C(O)-CH₂-CH₂) at the first position.

  • A sulfonic acid (-SO₃H) moiety at the terminal carbon.

Table 1: Key Identifiers of (Acryloylamino)tetradecane-1-sulphonic Acid

PropertyValue
CAS Registry Number93904-82-6
Molecular FormulaC₁₇H₃₃NO₄S
Molecular Weight347.51 g/mol
EINECS Number299-815-4
Synonyms(Acryloylamino)tetradecane-1-sulphonic acid (reported only)

The compound’s structure suggests amphiphilic behavior, enabling interactions with both hydrophobic and hydrophilic systems.

Spectroscopic and Computational Data

No experimental spectral data (e.g., IR, NMR) or computational modeling results are publicly available for this compound . By analogy to AMPS (C₇H₁₃NO₄S), which shares the sulfonic acid and acrylamido functionalities, key absorption bands may include:

  • S=O stretching (~1040–1220 cm⁻¹) for the sulfonic group .

  • N-H bending (~1550–1650 cm⁻¹) from the acryloylamino moiety .

Synthesis and Manufacturing

Synthetic Routes

  • Sulfonation: Introducing the sulfonic acid group to tetradecane via reaction with sulfuric acid or sulfur trioxide.

  • Acrylamidation: Coupling the sulfonated tetradecane with acryloyl chloride to form the acryloylamino linkage.

Challenges in synthesis may include:

  • Steric hindrance from the long alkyl chain during sulfonation.

  • Purification difficulties due to the compound’s hygroscopic nature .

Industrial Production Status

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is theorized based on its functional groups:

  • Water solubility: Likely high due to the ionic sulfonic acid group .

  • Organic solvent compatibility: Insoluble in nonpolar solvents (e.g., hexane) but may dissolve in polar aprotic solvents (e.g., DMF, DMSO).

Stability considerations:

  • Thermal degradation: Sulfonic acids generally decompose above 200°C, releasing sulfur oxides.

  • Hygroscopicity: Expected to absorb moisture aggressively, requiring anhydrous storage .

Reactivity

  • Polymerization: The acryloylamino group enables radical polymerization, forming copolymers with vinyl monomers .

  • Acid-base reactions: The sulfonic acid group can deprotonate to form sulfonate salts, enhancing water solubility.

Research and Patent Landscape

Academic Studies

No peer-reviewed studies directly address this compound. Research on analogous sulfonic acids (e.g., AMPS) highlights:

  • Controlled radical polymerization techniques for creating stimuli-responsive polymers .

  • Biomedical applications: Sulfonated hydrogels for drug delivery .

Patent Activity

PubChem lists patents associated with (acryloylamino)tetradecane-1-sulphonic acid, but details remain undisclosed . Broadly, sulfonic acid patents focus on:

  • Enhanced oil recovery: Sulfonated polymers improve water viscosity in extraction processes.

  • Water treatment: Scale inhibition via sulfonate chelation of calcium ions .

Challenges and Future Directions

Knowledge Gaps

  • Synthetic optimization: Scalable methods for high-purity production.

  • Toxicological profiling: Acute and chronic exposure risks.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator